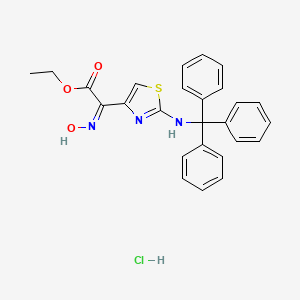
(R)-(+)-罗哌卡因
描述
®-(+)-Ropivacaine is a long-acting amide local anesthetic agent. It is commonly used for local or regional anesthesia during surgery and for the management of acute pain. This compound is known for its significant vasoconstrictive properties, long duration of action, and reduced central nervous system and cardiac complications compared to other local anesthetics .
科学研究应用
®-(+)-Ropivacaine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of local anesthetics.
Biology: Investigated for its effects on nerve cells and pain pathways.
Medicine: Widely used in clinical settings for anesthesia and pain management.
Industry: Utilized in the development of new anesthetic formulations and delivery systems
作用机制
Target of Action
®-(+)-Ropivacaine, also known as Ropivacaine, is an amide-type local anesthetic . Its primary targets are the nerve fibers in the body. It works by blocking the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential .
Mode of Action
Ropivacaine interacts with its targets (nerve fibers) by binding to specific receptors on the sodium channels located within the nerve fibers. This binding inhibits the ionic fluxes required for the initiation and conduction of impulses, thereby blocking the transmission of nerve signals . This results in a loss of sensation in the area of the body where the drug is applied, providing local or regional anesthesia .
Biochemical Pathways
This disruption prevents the nerve cells from generating an action potential, which is necessary for the transmission of nerve signals .
Pharmacokinetics
The pharmacokinetics of Ropivacaine involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Ropivacaine is rapidly absorbed and distributed throughout the body. It is metabolized in the liver by cytochrome P450 enzymes and is excreted in the urine. The exact ADME properties of Ropivacaine and their impact on its bioavailability are complex and can be influenced by various factors such as the route of administration, the presence of other drugs, and individual patient characteristics .
Result of Action
The primary result of Ropivacaine’s action is the induction of local or regional anesthesia, which is the loss of sensation in a specific area of the body. This is achieved by blocking the transmission of nerve signals in the area where the drug is applied . On a molecular and cellular level, Ropivacaine has been found to inhibit the stemness of breast cancer cells by serving as the AKT1 specific inhibitor and subsequently downregulating the expression of GGT1 .
生化分析
Biochemical Properties
®-(+)-Ropivacaine interacts with various enzymes and proteins, primarily within the nervous system. It acts by blocking the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential .
Cellular Effects
®-(+)-Ropivacaine affects various types of cells, particularly neurons. It influences cell function by altering the transmission of signals along nerve pathways. This alteration can impact gene expression and cellular metabolism within these cells .
Molecular Mechanism
The molecular mechanism of action of ®-(+)-Ropivacaine involves its interaction with voltage-gated sodium channels present on the neuronal cell membrane. By binding to these channels, ®-(+)-Ropivacaine stabilizes the neuronal membrane and inhibits ion fluxes, thereby preventing the initiation and conduction of nerve impulses .
Temporal Effects in Laboratory Settings
The effects of ®-(+)-Ropivacaine can change over time in laboratory settings. The compound is stable under normal conditions, but it can degrade over time, especially when exposed to light or heat. Long-term effects on cellular function observed in in vitro or in vivo studies include prolonged nerve block and potential neurotoxicity .
Dosage Effects in Animal Models
The effects of ®-(+)-Ropivacaine vary with different dosages in animal models. Lower doses typically result in reversible nerve block, while higher doses can lead to more prolonged block and potential neurotoxicity. The compound’s effects are dose-dependent and can be influenced by factors such as the site of administration and the use of adjuvants .
Metabolic Pathways
®-(+)-Ropivacaine is metabolized in the liver by cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4. These enzymes catalyze the N-dealkylation and aromatic-ring hydroxylation of ®-(+)-Ropivacaine, producing metabolites such as 2’,6’-pipecoloxylidide (PPX), 3’-hydroxyropivacaine (3’-OH Rop), and 4’-hydroxyropivacaine (4’-OH Rop) .
Transport and Distribution
®-(+)-Ropivacaine is distributed throughout the body via the bloodstream. It is highly protein-bound, primarily to alpha-1-acid glycoprotein in the plasma. The compound can cross cell membranes and is found in various tissues, with higher concentrations in tissues with high blood flow such as the liver, lungs, heart, and brain .
Subcellular Localization
Given its lipophilic nature and its mechanism of action, it is likely that ®-(+)-Ropivacaine localizes to the cell membrane where it interacts with voltage-gated sodium channels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Ropivacaine involves several steps, starting from the precursor compoundsThe reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired enantiomeric purity .
Industrial Production Methods
Industrial production of ®-(+)-Ropivacaine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
®-(+)-Ropivacaine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
相似化合物的比较
Similar Compounds
Bupivacaine: Another long-acting amide local anesthetic with similar properties but higher toxicity.
Lidocaine: A shorter-acting local anesthetic with a different safety profile.
Mepivacaine: A local anesthetic with a similar structure but different pharmacokinetic properties
Uniqueness
®-(+)-Ropivacaine is unique due to its lower lipid solubility, which results in a stronger differential in sensory/motor blocks compared to bupivacaine and lidocaine. This property allows for better preservation of motor function and reduced central nervous system and cardiac toxicity .
属性
IUPAC Name |
(2R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMNUMMKYBVTFN-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317045 | |
| Record name | (+)-Ropivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98717-16-9 | |
| Record name | (+)-Ropivacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98717-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropivacaine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098717169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Ropivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROPIVACAINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0494L275Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (R)-(+)-Ropivacaine?
A1: (R)-(+)-Ropivacaine primarily acts by blocking voltage-gated sodium channels in nerve cells. [, , ] This prevents the transmission of pain signals to the brain, resulting in anesthesia.
Q2: Does (R)-(+)-Ropivacaine exhibit stereoselective effects on ion channels?
A2: Yes, research indicates that (R)-(+)-Ropivacaine demonstrates stereoselective block of hKv1.5 channels, a type of potassium channel. It is less potent than (S)-(-)-Ropivacaine in blocking these channels. [] Studies have also shown stereoselective actions on coronary resistance vessels with (R)-(+)-Ropivacaine inducing vasoconstriction, especially at higher concentrations. [, ]
Q3: Are there other ion channels that (R)-(+)-Ropivacaine interacts with?
A3: Yes, in addition to voltage-gated sodium channels, (R)-(+)-Ropivacaine has been shown to interact with tandem pore domain potassium channels (TASK, TREK-1, TOK1, ORK1, and TWIK-1), which are involved in controlling baseline membrane conductances. [] It inhibits these channels, with varying potencies, potentially impacting the resting membrane potential of cells expressing them.
Q4: How does (R)-(+)-Ropivacaine affect the Thromboxane A2 signaling pathway?
A4: Research suggests that (R)-(+)-Ropivacaine, alongside other local anesthetics, can inhibit Thromboxane A2 (TXA2) receptor signaling. [] This inhibition may contribute to the reduced incidence of perioperative myocardial ischemia, vasoconstriction, and thrombosis often associated with regional anesthesia techniques using (R)-(+)-Ropivacaine.
Q5: Does (R)-(+)-Ropivacaine interact with NMDA receptors?
A5: Studies have demonstrated that (R)-(+)-Ropivacaine can inhibit the activation of human NMDA receptors in a concentration-dependent manner. [] This inhibition is suggested to be independent of the compound’s charge and potentially mediated by the inhibition of protein kinase C (PKC). This interaction could contribute to the reduced postoperative hyperalgesia and opioid tolerance observed with systemic (R)-(+)-Ropivacaine administration.
Q6: What is the molecular formula and weight of (R)-(+)-Ropivacaine?
A6: The molecular formula of (R)-(+)-Ropivacaine is C17H26N2O. It has a molecular weight of 274.40 g/mol.
Q7: Are there specific formulation strategies for (R)-(+)-Ropivacaine to enhance its stability or delivery?
A7: While the provided research papers do not explicitly detail formulation strategies, they highlight the use of (R)-(+)-Ropivacaine in various delivery methods like epidural infusions, [, , , ] continuous wound infusion, [] and intraperitoneal instillation. [, , , ] Further research is needed to explore formulation strategies that might improve its stability, solubility, or bioavailability for specific applications.
Q8: How does the pharmacokinetic profile of (R)-(+)-Ropivacaine compare to other local anesthetics?
A8: While the provided research papers do not extensively cover the full pharmacokinetic profile of (R)-(+)-Ropivacaine, some studies indicate it provides a longer duration of analgesia compared to other local anesthetics like lidocaine. [] Furthermore, one study observed stable plasma concentrations of free (R)-(+)-Ropivacaine for up to 96 hours after continuous epidural infusion. [] More research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Q9: What is the efficacy of (R)-(+)-Ropivacaine for postoperative pain management?
A9: (R)-(+)-Ropivacaine has been proven effective in managing postoperative pain in various surgical procedures. [, , , , , , ] Studies highlight its use in epidural infusions for total knee arthroplasty, [] caudal epidural analgesia in pediatric patients undergoing infraumbilical surgeries, [] and interscalene brachial plexus blocks for shoulder surgery. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


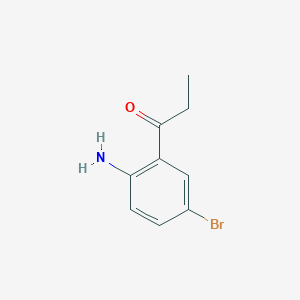
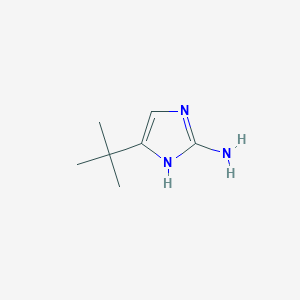
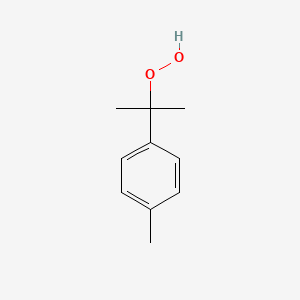
![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)
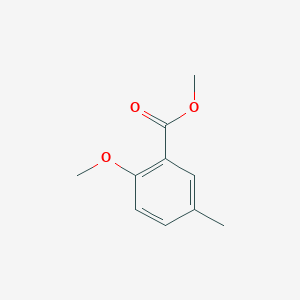
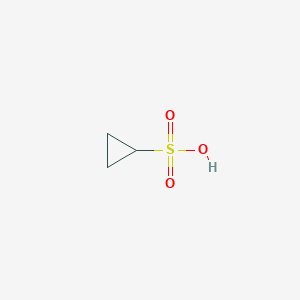
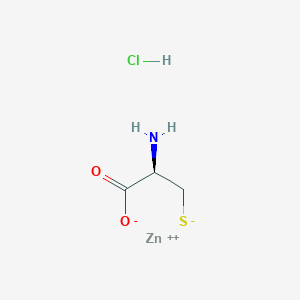
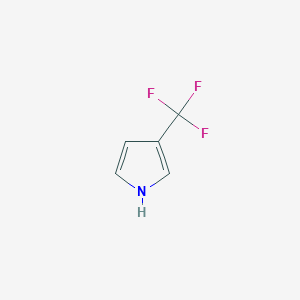
![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)
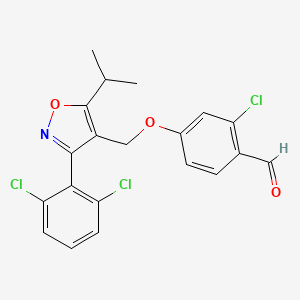
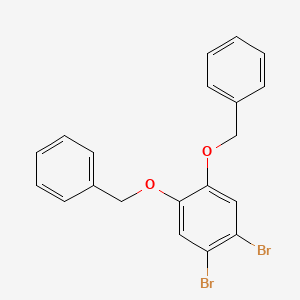
![4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]Pyridine](/img/structure/B1600315.png)
![1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B1600316.png)
